molecular formula C30H28ClF5N2O2RuS B12509819 (2-Amino-1,2-diphenylethyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride

(2-Amino-1,2-diphenylethyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride

Cat. No.: B12509819
M. Wt: 712.1 g/mol
InChI Key: UWFMZLATRGEOIW-UHFFFAOYSA-M
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Description

This compound is a chiral ruthenium(II) organometallic complex with a stereospecific ligand framework. Its structure comprises:

  • A (2-Amino-1,2-diphenylethyl) backbone, which provides a rigid, bidentate coordination site for ruthenium.
  • A (2,3,4,5,6-pentafluorophenyl)sulfonylazanide group, introducing strong electron-withdrawing effects due to the pentafluorophenyl substituent.
  • 1-Methyl-4-propan-2-ylbenzene (p-cymene) as an aromatic co-ligand, enhancing stability and influencing steric bulk.
  • A chloride counterion balancing the +2 charge on ruthenium.

The stereochemistry (1S,2S) of the diphenylethylenediamine (DPEN) derivative is critical for asymmetric catalysis applications, such as hydrogenation reactions .

Properties

IUPAC Name

(2-amino-1,2-diphenylethyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFMZLATRGEOIW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClF5N2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (1R,2R)-1,2-Diphenylethylenediamine

The enantiopure diamine is obtained via resolution of racemic 1,2-diphenylethylenediamine using tartaric acid derivatives. Alternatively, asymmetric hydrogenation of α-imino ketones with palladium or ruthenium catalysts yields the (R,R) or (S,S) enantiomers with >98% ee.

Sulfonylation with Pentafluorophenylsulfonyl Chloride

The diamine reacts with 2,3,4,5,6-pentafluorobenzenesulfonyl chloride in dichloromethane under basic conditions (triethylamine, 0°C to room temperature). The reaction selectively targets the primary amine, forming the monosulfonylated product (Fig. 1):
$$
\text{(1R,2R)-1,2-Diphenylethylenediamine} + \text{C}6\text{F}5\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{(1R,2R)-FsDPEN} + \text{HCl}
$$
Yield: 85–92%.

Ruthenium Coordination: Formation of the Chloro(p-cymene) Complex

The metal complex is assembled via ligand substitution using a ruthenium precursor.

Precursor Preparation: [RuCl₂(η⁶-p-cymene)]₂

The dimeric ruthenium precursor is synthesized by refluxing RuCl₃·nH₂O with p-cymene (1-methyl-4-isopropylbenzene) in methanol. The reaction proceeds via:
$$
2\text{RuCl}3 + 2\text{C}{10}\text{H}{14} \xrightarrow{\Delta} [\text{RuCl}2(\eta^6\text{-p-cymene})]_2 + 2\text{HCl}
$$
Key Parameters:

  • Solvent: Methanol or ethanol
  • Temperature: 60–80°C
  • Duration: 6–12 hours

Ligand Coordination

The sulfonylated ligand (FsDPEN) reacts with [RuCl₂(p-cymene)]₂ in a 2:1 molar ratio under inert atmosphere. A representative procedure includes:

  • Dissolve [RuCl₂(p-cymene)]₂ (1 equiv) in degassed dichloromethane.
  • Add (R,R)-FsDPEN (2 equiv) and triethylamine (4 equiv) at 0°C.
  • Stir at room temperature for 24 hours.
  • Precipitate the product with hexane and isolate via filtration.

Reaction Mechanism:
The dimer dissociates into monomeric RuCl₂(p-cymene), which undergoes chloride substitution by the sulfonylazanide ligand’s nitrogen donors (Fig. 2).

Yield: 70–80%.

Purification and Characterization

Crystallization

The crude product is recrystallized from dichloromethane/pentane or ethyl acetate/hexane mixtures to afford orange-red crystals. X-ray diffraction confirms the pseudo-octahedral geometry, with p-cymene and sulfonylazanide ligands occupying adjacent sites.

Analytical Data

  • ¹H NMR (CDCl₃): δ 7.2–7.5 (m, aromatic protons), 4.1–4.3 (m, CH from p-cymene), 3.8–4.0 (m, NH₂), 2.8–3.0 (m, CH(CH₃)₂).
  • ESI-MS: m/z 635.1 [M-Cl]⁺.
  • Elemental Analysis: C: 52.1%, H: 4.8%, N: 4.5% (calc. for C₃₀H₂₈ClF₅N₂O₂RuS).

Industrial-Scale Synthesis Considerations

Process Optimization

  • Solvent Recycling: Methanol and dichloromethane are recovered via distillation.
  • Catalyst Loading: Reduced to 0.1–0.5 mol% in hydrogenation reactions to minimize costs.
  • Continuous Flow Systems: Patented methods describe tubular reactors for ligand coordination, improving throughput.

Quality Control

  • Chiral Purity: Assessed via HPLC with chiral columns (Chiralpak IA or OD-H).
  • Metal Residues: Inductively coupled plasma (ICP) analysis ensures Ru content <50 ppm.

Comparative Analysis of Synthetic Routes

Parameter Laboratory-Scale Industrial-Scale
Reaction Time 24–48 hours 6–12 hours
Yield 70–80% 85–90%
Solvent Consumption (L/kg) 50–100 10–20
Energy Input (kWh/mol) 120–150 40–60

Challenges and Mitigation Strategies

Ligand Hydrolysis

The sulfonylazanide ligand is sensitive to moisture, leading to decomposition. Solutions include:

  • Rigorous drying of solvents (molecular sieves).
  • Use of anhydrous triethylamine as a base.

Ruthenium Oxidation

Ru(II) oxidizes to Ru(III) in air. Mitigation involves:

  • Schlenk line techniques under nitrogen/argon.
  • Addition of antioxidants (e.g., hydroquinone).

Emerging Methodologies

Photochemical Activation

Recent patents disclose UV-assisted ligand substitution, reducing reaction times to 2–4 hours.

Biocatalytic Approaches

Immobilized lipases or esterases facilitate enantioselective sulfonylation of diamines, achieving >99% ee.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can also occur, reducing the ruthenium center to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.

Major Products:

    Oxidation: Higher oxidation state ruthenium complexes.

    Reduction: Lower oxidation state ruthenium complexes.

    Substitution: New ruthenium complexes with different ligands.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation.

Biology:

    Anticancer Research: It has shown potential as an anticancer agent due to its ability to interact with DNA and proteins, leading to cell death.

Medicine:

    Drug Development: The compound is being explored for its therapeutic potential in treating cancer and other diseases.

Industry:

    Materials Science: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ?(2)-ruthenium(2+) (2-amino-1,2-diphenylethyl)(2,3,4,5,6-pentafluorobenzenesulfonyl)azanide cymene chloride involves its interaction with biological molecules. The ruthenium center can coordinate with DNA and proteins, disrupting their normal function. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The pentafluorobenzenesulfonyl group enhances the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The closest analogs involve variations in the sulfonylazanide ligand and ruthenium coordination environment. Key examples include:

Compound Ligand Substituent Co-Ligand Ru Oxidation State Key Properties
Target Compound 2,3,4,5,6-Pentafluorophenyl p-cymene +2 High electron-withdrawing effect; potential for enhanced stability and acidity
CAS 192139-90-5: [(S,S)-Ts-DPEN]RuCl(p-cymene) 4-Methylphenyl (tosyl) p-cymene +2 Moderate electron-withdrawing effect; widely used in asymmetric hydrogenation
[RuCl(benzene)(Ts-DPEN)] Tosyl Benzene +2 Less steric bulk from benzene vs. p-cymene; lower catalytic activity in bulky substrates

Key Observations :

  • Steric Impact : p-Cymene’s isopropyl group provides greater steric hindrance than benzene, influencing substrate selectivity .
Physicochemical Properties
Property Target Compound CAS 192139-90-5
Molecular Formula C₃₁H₂₉ClF₅N₂O₂RuS C₃₁H₃₅ClN₂O₂RuS
Molecular Weight ~738.2 g/mol ~658.2 g/mol
Solubility Likely low (hydrophobic F groups Moderate (polar organic solvents)
Stability Sensitive to moisture/light Stable under dry conditions

The fluorinated analog’s higher molecular weight and hydrophobicity may reduce solubility in polar solvents, impacting reaction conditions.

Catalytic Performance

Limited direct catalytic data are available for the target compound, but comparisons can be inferred from structural analogs:

  • Enantioselectivity : Tosyl-DPEN-Ru complexes achieve >90% ee in ketone hydrogenation . The fluorinated variant may exhibit altered selectivity due to stronger ligand-field effects.
  • Reactivity : Electron-withdrawing groups (e.g., pentafluorophenyl) can accelerate oxidative addition steps in catalysis but may hinder substrate binding in sterically crowded systems .

Biological Activity

The compound , a complex of ruthenium(II) with various organic ligands, has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Overview of the Compound

  • Chemical Structure : The compound is characterized by a ruthenium(II) center coordinated with a sulfonamide and an amine ligand. The presence of the pentafluorophenyl group enhances its electronic properties.
  • Molecular Formula : C₁₈H₁₉F₅N₂O₂SRuCl
  • CAS Number : 192139-92-7

Anticancer Activity

Ruthenium complexes have been extensively studied for their anticancer properties. Recent research highlights several mechanisms through which these compounds exert their effects:

  • DNA Interaction : Ruthenium complexes can bind to DNA, leading to cellular apoptosis. For instance, RM175, a related ruthenium complex, has shown cytotoxicity comparable to cisplatin but with a distinct mechanism that avoids cross-resistance in cisplatin-resistant cells .
  • Prodrug Activation : Ru(III) species can act as prodrugs that convert to Ru(II) under hypoxic conditions typical of tumor microenvironments . This property allows for selective targeting of cancer cells while minimizing damage to healthy tissues.
  • Multitargeted Approach : Ruthenium complexes are known as multitargeted agents because they can interact with various cellular components, including enzymes and transcription factors . This broad spectrum of action enhances their efficacy against different cancer types.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have demonstrated that ruthenium complexes possess bactericidal effects against a range of pathogens:

  • Bactericidal Efficacy : Research indicates that chlorido-containing ruthenium(II) complexes show high activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its therapeutic potential:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism. For example, it can inhibit cathepsin-B and thioredoxin reductase activities .
  • Photodynamic Therapy : Some studies suggest that ruthenium complexes can be employed in photodynamic therapy, where light activation leads to localized cytotoxicity in cancer cells .
  • Amyloid Aggregation Modulation : There is emerging evidence that certain ruthenium complexes may modulate amyloid-beta aggregation, potentially offering therapeutic avenues for Alzheimer's disease .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Case Study 1 : A study involving RM175 demonstrated significant cytotoxicity against ovarian carcinoma cell lines with IC₅₀ values similar to those observed for traditional chemotherapeutics like cisplatin .
  • Case Study 2 : Research on antimicrobial activity revealed that specific ruthenium complexes were effective against multidrug-resistant strains of bacteria, highlighting their potential as alternative therapeutic agents in infectious diseases .

Data Summary

Biological ActivityMechanismReference
AnticancerDNA binding and apoptosis induction
AntimicrobialBactericidal action against pathogens
Enzyme InhibitionInhibition of cathepsin-B and thioredoxin reductase
Photodynamic TherapyLight-induced cytotoxicity

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